2-Vinylthiophene

RAFT polymerization Controlled radical polymerization Block copolymers

2-Vinylthiophene (CAS 1918-82-7) is a heteroaromatic vinyl monomer featuring a thiophene ring substituted at the 2-position with a vinyl group. This structure creates an extended conjugated π-electron system that enables polymerization through both the vinyl group (via anionic, cationic, or radical mechanisms) and, under appropriate conditions, the thiophene ring itself (via electropolymerization or oxidative coupling).

Molecular Formula C6H6S
Molecular Weight 110.18 g/mol
CAS No. 1918-82-7
Cat. No. B167685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylthiophene
CAS1918-82-7
Molecular FormulaC6H6S
Molecular Weight110.18 g/mol
Structural Identifiers
SMILESC=CC1=CC=CS1
InChIInChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2
InChIKeyORNUPNRNNSVZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylthiophene (CAS 1918-82-7): A Dual-Function Monomer for Conjugated Polymer Design


2-Vinylthiophene (CAS 1918-82-7) is a heteroaromatic vinyl monomer featuring a thiophene ring substituted at the 2-position with a vinyl group. This structure creates an extended conjugated π-electron system that enables polymerization through both the vinyl group (via anionic, cationic, or radical mechanisms) and, under appropriate conditions, the thiophene ring itself (via electropolymerization or oxidative coupling) [1]. The compound is miscible with most organic solvents and has a molecular weight of approximately 110.18 g/mol . As a building block, it is widely used in the synthesis of conductive polymers, copolymers, and functional materials for organic electronics, including applications as precursors for electroluminescent polymers [2] and as components in polymer-supported reagents [3].

Why 2-Vinylthiophene Cannot Be Replaced by Generic Thiophene Monomers: Structural and Electronic Determinants


Substituting 2-vinylthiophene with other thiophene derivatives (e.g., 3-vinylthiophene, 2-ethynylthiophene, or unsubstituted thiophene) fundamentally alters polymerization kinetics, copolymer architecture, post-polymerization functionalization capacity, and the electronic properties of the resulting materials. The position of the vinyl group dictates the reactivity of the thiophene ring toward electrophilic aromatic substitution, which is critical for post-polymerization modifications such as lithiation. As demonstrated by RAFT polymerization studies, 2-vinylthiophene exhibits distinct polymerization behavior compared to its 3-substituted isomer, impacting molecular weight control and polydispersity [1]. Furthermore, the choice of alkenyl substituent (vinyl vs. ethynyl) determines the conjugated backbone structure and, consequently, the electrical conductivity and photoluminescent properties of the polymer [2]. The specific reactivity ratios of 2-vinylthiophene in copolymerizations with styrene (rVBT = 3.72, rSt = 0.42) dictate a gradient copolymer microstructure that cannot be replicated with monomers having different electronic character [3]. These differences are not merely incremental; they represent distinct material design pathways.

Quantitative Differentiation of 2-Vinylthiophene vs. Key Analogs: A Comparative Evidence Guide


Controlled RAFT Polymerization: Superior Molecular Weight Control vs. 3-Vinylthiophene Isomer

In RAFT polymerization studies, 2-vinylthiophene (2VT) polymerizes in a controlled manner with certain chain transfer agents (CTAs), achieving low polydispersity, whereas 3-vinylthiophene (3VT) exhibits uncontrolled behavior under identical conditions [1]. This is a critical differential for applications requiring well-defined macromolecular architecture.

RAFT polymerization Controlled radical polymerization Block copolymers Thiophene derivatives

Reactivity Ratios in Copolymerization with Styrene: Predicted Gradient Copolymer Architecture

The competitive reactivity ratios for the copolymerization of 2-vinylthiophene (VBT) and styrene (St) have been determined as rVBT = 3.72 and rSt = 0.42 [1]. This large disparity indicates a strong preference for VBT incorporation early in the polymerization, leading to a gradient copolymer structure where the initial segments are rich in VBT, transitioning to styrene-rich segments as VBT is depleted. This behavior is distinct from other vinyl heteroaromatics like 2-vinylfuran, which may have different reactivity ratios and thus form different copolymer microstructures [2].

Copolymerization Reactivity ratios Styrene copolymers Gradient copolymers

Post-Polymerization Lithiation Efficiency: 93% α-Lithiation Enables Diverse Functionalization

Poly(2-vinylthiophene) homopolymer can be lithiated with high efficiency at the α-position of the thiophene ring. Quenching the lithiated polymer with deuterium oxide and subsequent 1H-NMR analysis indicated that 93% lithiation had occurred, and that it occurred largely, if not entirely, at the α-position [1]. This high degree of functionalization contrasts with copolymers containing styrene, where lithiation is less extensive and dependent on diffusion into the crosslinked matrix [1]. The α-lithiated polymer serves as a versatile intermediate for introducing a wide range of functional groups (e.g., carboxylic acid, phosphine, aldehyde, boronic acid, silyl) via reaction with electrophiles [1].

Lithiation Post-polymerization modification Functional polymers Polymer-supported reagents

Living Anionic Polymerization: Well-Defined Architectures with Narrow Dispersity (Mw/Mn < 1.2)

2-Vinylthiophene undergoes living anionic polymerization in THF using appropriate initiators, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2) [1]. This level of control is comparable to that achieved with styrene derivatives [1]. However, the stability of the propagating carbanion is substituent-dependent; while 5-substituted derivatives like 2-phenyl-5-vinylthiophene and 2-cyano-5-vinylthiophene exhibit high stability, the parent 2-vinylthiophene shows partial deactivation during polymerization [1]. This knowledge is critical for designing block copolymer synthesis strategies.

Anionic polymerization Living polymerization Block copolymers Controlled architecture

Electrical Conductivity: Poly(2-vinylthiophene) vs. Poly(2-ethynylthiophene) Doped with Iodine

While direct conductivity data for poly(2-vinylthiophene) is not readily available in a comparable doped state, a cross-study comparison with a closely related analog, poly(2-ethynylthiophene) (P2ET), provides a benchmark for the class. Iodine-doped P2ET exhibits a maximum electrical conductivity of 3 × 10⁻⁴ Ω⁻¹ cm⁻¹ [1]. This value is lower than that of poly(2-ethynylfuran) (5 × 10⁻³ Ω⁻¹ cm⁻¹) [1], highlighting that even subtle heteroatom changes significantly alter electronic properties. The conductivity of polymers derived from 2-vinylthiophene, which retain a saturated backbone, is expected to differ substantially from the conjugated backbone of P2ET, underscoring that these monomers are not interchangeable for conductive applications.

Conductive polymers Electrical conductivity Doping Polyacetylene derivatives

Validated Application Scenarios for 2-Vinylthiophene Based on Comparative Evidence


Synthesis of Well-Defined Block Copolymers for Organic Electronics

Leveraging its ability to undergo controlled RAFT [1] and living anionic polymerization [2], 2-vinylthiophene is ideal for creating block copolymers with narrow dispersity and predictable molecular weights. These well-defined architectures are critical for achieving reproducible phase separation in thin films used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the thiophene moiety can contribute to charge transport or light absorption.

Gradient Copolymer Design for Compatibilizers and Smart Coatings

The high reactivity ratio of 2-vinylthiophene relative to styrene (rVBT = 3.72) [3] enables the precise engineering of gradient copolymers. These materials, with their continuously changing composition along the polymer chain, are exceptionally effective as compatibilizers in polymer blends and as components in smart coatings where a gradual transition in surface energy or functionality is desired.

High-Density Polymer-Supported Reagents and Catalysts

The demonstrated 93% α-lithiation efficiency of poly(2-vinylthiophene) [4] makes it a superior scaffold for solid-phase synthesis and catalysis. The high density of lithiation sites allows for the introduction of a large number of functional groups (e.g., phosphine ligands, acids, boronates) per polymer chain, maximizing the loading capacity and reactivity of the supported reagent, a feature not easily achieved with styrenic or other heterocyclic supports.

Precursor for Electroluminescent Polymers in OLEDs

2-Vinylthiophene is a key structural unit in patented electroluminescent polymers for OLED applications [5]. The resulting polymers, incorporating 2-vinylthiophenylbenzene derivatives, are claimed to exhibit improved efficiency and longer lifetimes [5]. This application leverages the combined electronic and processability advantages of the vinylthiophene motif.

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